CID 16217002
Overview
Description
CID 16217002, also known as N-[2-(2,4-difluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-morpholinoacetamide, is a small molecule compound that has gained attention in the scientific community for its potential use in various research applications.
Mechanism Of Action
CID 16217002 works by inhibiting the activity of certain enzymes and proteins in the body, including cyclin-dependent kinase 4 (CDK4) and beta-amyloid. By inhibiting these proteins, CID 16217002 is able to slow down or stop the growth and proliferation of cancer cells, reduce the accumulation of beta-amyloid in the brain, and reduce inflammation.
Biochemical And Physiological Effects
CID 16217002 has been shown to have various biochemical and physiological effects on the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research and development.
Advantages And Limitations For Lab Experiments
One of the main advantages of CID 16217002 for lab experiments is its specificity for CDK4 and beta-amyloid, which allows for targeted inhibition of these proteins without affecting other cellular processes. Additionally, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal models. However, one limitation of CID 16217002 is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on CID 16217002. One potential avenue is the development of analogs or derivatives of CID 16217002 with improved solubility or potency. Additionally, further research is needed to fully understand the mechanism of action of CID 16217002 and its potential use in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of CID 16217002 in humans, and to explore its potential as a therapeutic agent for various diseases.
In conclusion, CID 16217002 is a promising compound for scientific research, with potential applications in cancer research, neurology, and inflammation. Its specificity for CDK4 and beta-amyloid, low toxicity, and good pharmacokinetic properties make it a safe and effective compound for use in animal models. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
CID 16217002 has shown promising results in various research applications, including cancer research, neurology, and inflammation. It has been found to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. In neurology, it has been shown to have potential as a treatment for Alzheimer's disease, as it inhibits the activity of beta-amyloid, a protein that is associated with the development of the disease. Inflammation research has also shown that CID 16217002 has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
properties
InChI |
InChI=1S/C4H7NO.OSi/c1-2-3-5-4-6;1-2/h2-3H2,1H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWZIPVLMAKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C=O.O=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584214 | |
Record name | PUBCHEM_16217002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16217002 | |
CAS RN |
1173022-52-0 | |
Record name | PUBCHEM_16217002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-52-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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